molecular formula C9H11ClN4 B2552713 5-Methyl-2-phenyl-2H-1,2,3-triazol-4-amine hydrochloride CAS No. 2241141-90-0

5-Methyl-2-phenyl-2H-1,2,3-triazol-4-amine hydrochloride

Cat. No.: B2552713
CAS No.: 2241141-90-0
M. Wt: 210.67
InChI Key: BOYWTQYSLBIIHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-phenyl-2H-1,2,3-triazol-4-amine hydrochloride is a useful research compound. Its molecular formula is C9H11ClN4 and its molecular weight is 210.67. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Antimicrobial Activities :

    • A study by Bektaş et al. (2007) in "Molecules" discusses the synthesis of certain 1,2,4-triazole derivatives, including compounds structurally related to 5-Methyl-2-phenyl-2H-1,2,3-triazol-4-amine, and their antimicrobial activities. These compounds were found to possess good or moderate activities against test microorganisms, highlighting their potential in antimicrobial applications (Bektaş et al., 2007).
  • Chemical Synthesis and Structural Studies :

    • Meshcheryakov and Shainyan (2004) in the "Russian Journal of Organic Chemistry" synthesized 2-phenyl-4-trifluoromethylsulfonylmethyl-2H-1,2,3-triazole from a compound similar to 5-Methyl-2-phenyl-2H-1,2,3-triazol-4-amine. This highlights the role of such compounds in complex organic synthesis processes (Meshcheryakov & Shainyan, 2004).
  • Heterocyclic Chemistry and Compound Synthesis :

    • Albert and Taguchi (1973) in the "Journal of The Chemical Society-perkin Transactions 1" detailed the synthesis of 4-amino-1-(2- and 3-)methyl-1,2,3-triazole-5-carbaldehydes, providing insight into the chemical behavior and synthesis pathways of compounds related to 5-Methyl-2-phenyl-2H-1,2,3-triazol-4-amine (Albert & Taguchi, 1973).
  • Pharmaceutical Applications :

    • Harrison et al. (2001) in the "Journal of Medicinal Chemistry" discussed the synthesis of a neurokinin-1 receptor antagonist, incorporating a triazole unit similar to 5-Methyl-2-phenyl-2H-1,2,3-triazol-4-amine. This compound showed efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Safety and Hazards

The safety data sheet for this chemical indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Methyl-2-phenyl-2H-1,2,3-triazol-4-amine hydrochloride has been found to exhibit potent inhibitory activity against xanthine oxidase (XO), an enzyme involved in purine metabolism . This suggests that it may interact with this enzyme and potentially other biomolecules in the body.

Molecular Mechanism

It has been suggested that it acts as a mixed-type inhibitor of xanthine oxidase, indicating that it may bind to the active site of this enzyme .

Temporal Effects in Laboratory Settings

Triazole compounds are known for their high chemical stability , suggesting that this compound may also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

Given its inhibitory activity against xanthine oxidase , it may be involved in the metabolic pathway of purine degradation.

Properties

IUPAC Name

5-methyl-2-phenyltriazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.ClH/c1-7-9(10)12-13(11-7)8-5-3-2-4-6-8;/h2-6H,1H3,(H2,10,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYWTQYSLBIIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=C1N)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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